molecular formula C12H13NOS B13487448 3-(Benzo[b]thiophen-3-ylmethoxy)azetidine

3-(Benzo[b]thiophen-3-ylmethoxy)azetidine

Cat. No.: B13487448
M. Wt: 219.30 g/mol
InChI Key: SSCOWRAROVHIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzo[b]thiophen-3-ylmethoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The compound also features a benzo[b]thiophene moiety, a sulfur-containing aromatic ring system. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[b]thiophen-3-ylmethoxy)azetidine typically involves the coupling of benzo[b]thiophene derivatives with azetidine intermediates. One common method includes the use of benzo[b]thiophene-3-carbaldehyde, which undergoes a condensation reaction with azetidine-3-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[b]thiophen-3-ylmethoxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzo[b]thiophen-3-ylmethoxy)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzo[b]thiophen-3-ylmethoxy)azetidine involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. The azetidine ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[b]thiophen-3-ylmethoxy)azetidine is unique due to the combination of the benzo[b]thiophene and azetidine moieties. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

3-(1-benzothiophen-3-ylmethoxy)azetidine

InChI

InChI=1S/C12H13NOS/c1-2-4-12-11(3-1)9(8-15-12)7-14-10-5-13-6-10/h1-4,8,10,13H,5-7H2

InChI Key

SSCOWRAROVHIAA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=CSC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.